molecular formula C24H27ClN4O2S B2560560 N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide CAS No. 863558-70-7

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide

Cat. No.: B2560560
CAS No.: 863558-70-7
M. Wt: 471.02
InChI Key: KNDRCXDMWBFHSJ-UHFFFAOYSA-N
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Description

N-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide is a chemical compound of significant interest in pharmaceutical and neuropharmacological research. With the molecular formula C24H27ClN4O2S , this synthetically designed molecule incorporates a benzenesulfonamide group linked to a complex structure featuring both a pyridine and a benzylpiperazine moiety. The piperazine ring is a privileged scaffold in medicinal chemistry, known to contribute to binding affinity and selectivity for a range of biological targets, particularly in the central nervous system . Piperazine-based structures are frequently investigated for their activity toward various G-protein coupled receptors (GPCRs) and are found in compounds targeting viral infections, cancers, and neurological disorders . For instance, structurally related compounds containing the N-(2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl) fragment have been identified as potent and highly selective dopamine D4 receptor ligands, which are valuable tools for studying dopaminergic pathways . Other piperazine derivatives are explored as antagonists for muscarinic receptors, such as M4, for the potential treatment of neurological diseases . The presence of the 4-chlorobenzenesulfonamide group further enhances the potential of this compound to interact with biologically relevant enzymes and receptors. This product is provided for research purposes only, specifically for in vitro analysis and early-stage drug discovery projects. It is intended for use by qualified laboratory researchers and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c25-22-8-10-23(11-9-22)32(30,31)27-18-24(21-7-4-12-26-17-21)29-15-13-28(14-16-29)19-20-5-2-1-3-6-20/h1-12,17,24,27H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDRCXDMWBFHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Coupling with Pyridine Derivative: The 4-benzylpiperazine is then reacted with a pyridine derivative, such as 3-bromopyridine, under basic conditions to form the intermediate compound.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidized derivatives of the piperazine or pyridine rings.

    Reduction: Reduced forms of the sulfonamide or pyridine rings.

    Substitution: Substituted derivatives at the chlorobenzene moiety.

Scientific Research Applications

N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related sulfonamides, piperazine derivatives, and pyridine-containing analogs. Below is a detailed analysis supported by data from diverse sources:

Sulfonamide-Based Analogs

Sulfonamides are widely studied for their pharmacological properties. Key comparisons include:

Compound Name Structural Features Molecular Weight (g/mol) Melting Point (°C) Key Findings
Target Compound 4-Chlorobenzenesulfonamide + benzylpiperazine + pyridine ~515.0 (calculated) Not reported Hypothesized to exhibit enhanced receptor selectivity due to pyridine and chlorine substituents.
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)benzenesulfonamide Sulfathiazole-derived + thioxopyrimidine ~407.5 Not reported Demonstrated antimicrobial activity in early studies .
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Methylbenzenesulfonamide + anilinopyridine ~343.4 Not reported Synthesized via sulfonyl chloride coupling; structural simplicity limits receptor engagement .

Key Differences : The target compound’s benzylpiperazine and pyridine groups likely improve lipophilicity and binding to hydrophobic pockets compared to simpler sulfonamides .

Piperazine-Containing Derivatives

Piperazine moieties are common in CNS-active compounds. Comparisons include:

Compound Name Structural Features Molecular Weight (g/mol) Activity
Target Compound Benzylpiperazine + sulfonamide ~515.0 Potential dual-action (sulfonamide + piperazine) for multitarget engagement.
2-(4-Benzylpiperazin-1-yl)-N-(tert-butylcarbamoyl)acetamide Benzylpiperazine + carbamoyl ~360.4 Reported as a synthetic intermediate; limited biological data .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Piperazine-free, but pyrazolopyrimidine + sulfonamide 589.1 Kinase inhibitor with demonstrated activity (IC₅₀ = 12 nM for EGFR) .

Key Differences: The target compound’s lack of a chromenone or pyrazolopyrimidine scaffold may reduce kinase inhibition but increase flexibility for other targets (e.g., serotonin receptors) .

Pyridine-Containing Analogs

Pyridine rings contribute to hydrogen bonding and π-π interactions. Notable examples:

Compound Name Structural Features Molecular Weight (g/mol) Key Data
Target Compound Pyridin-3-yl + sulfonamide ~515.0 Pyridine orientation may favor interactions with aromatic residues in binding pockets.
N-[2-(4-Chlorophenyl)ethyl]-6-oxo-1H-pyridine-3-carboxamide Chlorophenyl + pyridinecarboxamide ~290.7 Moderate COX-2 inhibition (IC₅₀ = 1.2 μM) due to chlorophenyl group .
N-(3-Morpholin-4-ylpropyl)quinoline-4-carboxamide Quinoline + morpholine ~353.4 Broad-spectrum antitumor activity in vitro .

Optimization Challenges :

  • The chlorine atom in the sulfonamide may reduce metabolic clearance but could increase toxicity risks.
  • The benzylpiperazine group’s bulkiness might limit blood-brain barrier penetration compared to morpholine analogs .

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